molecular formula C10H10ClN3 B1420517 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 1150164-90-1

3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No. B1420517
M. Wt: 207.66 g/mol
InChI Key: FGOQNKQVWGUEGZ-UHFFFAOYSA-N
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Description

“3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 207.66 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al. as an insecticidal compound .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” can be represented by the InChI code 1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” include a molecular weight of 207.66 .

Scientific Research Applications

  • Scientific Field: Heterocyclic Organic Compound Synthesis

    • Application Summary : “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a heterocyclic organic compound . It’s used in the synthesis of other complex organic compounds .
    • Results or Outcomes : The outcome of using this compound in synthesis would be the creation of new organic compounds. The exact results would depend on the specific reactions involved .
  • Scientific Field: Antileishmanial and Antimalarial Drug Development

    • Application Summary : A compound with a similar structure was found to have potent in vitro antipromastigote activity .
    • Method of Application : The compound was likely tested in a laboratory setting using standard biological assays .
    • Results or Outcomes : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

properties

IUPAC Name

3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQNKQVWGUEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674998
Record name 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

CAS RN

1150164-90-1
Record name 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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